2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The ethanimidamide group is attached to the benzodioxole ring, and the compound is in its hydrochloride salt form
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanamine with an appropriate amidating agent, such as an isocyanate or a carbodiimide, under suitable reaction conditions. The reaction typically takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
In industrial production, the synthesis of this compound may involve the use of large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the ethanimidamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles, such as halides or alkoxides. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may have applications in the development of new drugs for various diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can be compared with other benzodioxole derivatives, such as:
2-(2H-1,3-benzodioxol-5-yl)ethanol: This compound has a similar benzodioxole ring but differs in the functional group attached to the ethyl chain. It is used in organic synthesis and has different chemical properties and applications.
2-(2H-1,3-benzodioxol-5-yl)ethanamine: This compound has an amine group instead of an ethanimidamide group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7;/h1-3H,4-5H2,(H3,10,11);1H |
InChI Key |
OKBSXRSQCDZBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=N)N.Cl |
Origin of Product |
United States |
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